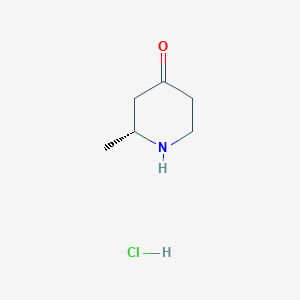
(R)-2-Methylpiperidin-4-one hydrochloride
描述
(R)-2-Methylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-Methylpiperidin-4-one hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. This article delves into its biological activity, including antimicrobial properties, potential applications in drug design, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 149.62 g/mol
The compound features a piperidine ring with a methyl group at the second position and a ketone functional group at the fourth position. This structural configuration is crucial for its biological activity, particularly in enzyme interactions and receptor binding.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related piperidinone compounds against various pathogens, including:
- Bacteria : Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli.
- Fungi : Aspergillus niger and Candida albicans.
These findings suggest that the compound may act on multiple biological targets, including enzymes involved in microbial metabolism .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, allowing for the creation of numerous derivatives with tailored biological activities. For instance, modifications to the piperidine ring can enhance solubility and bioactivity .
A comparative study on structurally similar compounds demonstrated that specific substitutions can significantly increase cytotoxicity against cancer cell lines. For example, derivatives designed from piperidinone frameworks showed reduced growth in hematological cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax .
Binding Affinity Studies
In silico studies have been conducted to evaluate the binding interactions of this compound with target proteins. These studies reveal favorable interactions that could lead to enhanced pharmacological profiles. The binding energy values obtained from molecular docking simulations indicate strong interactions with key residues in target proteins .
Table 1: Antimicrobial Activity of Piperidinone Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| (R)-2-Methylpiperidin-4-one | Staphylococcus aureus | 15 mm |
| Bacillus subtilis | 12 mm | |
| Salmonella typhi | 14 mm | |
| Escherichia coli | 10 mm | |
| Aspergillus niger | 11 mm | |
| Candida albicans | 13 mm |
Table 2: Binding Energy Summary from Molecular Docking Studies
| Protein Target | Binding Energy (kcal/mol) |
|---|---|
| DNA Gyrase | -4.5 |
| Lanosterol 14α-demethylase | -7.4 |
| KEAP1/NRF2 | -9.3 |
属性
IUPAC Name |
(2R)-2-methylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLFVKOKDSUOU-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















